8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one
CAS No.: 1881288-15-8
Cat. No.: VC2952935
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1881288-15-8 |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | spiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one |
| Standard InChI | InChI=1S/C10H16N2O2/c13-9-5-14-10(6-11-9)3-7-1-2-8(4-10)12-7/h7-8,12H,1-6H2,(H,11,13) |
| Standard InChI Key | NXORNAWFKAZFOV-UHFFFAOYSA-N |
| SMILES | C1CC2CC3(CC1N2)CNC(=O)CO3 |
| Canonical SMILES | C1CC2CC3(CC1N2)CNC(=O)CO3 |
Introduction
Chemical Structure and Properties
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one features a distinctive spirocyclic structure that combines an azabicyclo[3.2.1]octane moiety with a morpholin-5'-one component. This structural arrangement contributes to its unique chemical properties and biological interactions. The compound is identified by the CAS number 1881288-15-8 for the free base form and 1881288-16-9 for the hydrochloride salt .
The molecular formula of the free base is C10H16N2O2 with a molecular weight of 196.25 g/mol, while the hydrochloride salt has a formula of C10H17ClN2O2 and a molecular weight of 232.71 g/mol. The compound's IUPAC name is 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one, reflecting its complex structural arrangement.
Physical Properties
The physical properties of 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one have been both experimentally determined and predicted through computational methods. Table 1 summarizes the key physical properties of this compound.
| Property | Value | Method |
|---|---|---|
| Molecular Weight (free base) | 196.25 g/mol | Experimental |
| Molecular Weight (hydrochloride) | 232.71 g/mol | Experimental |
| Density | 1.24±0.1 g/cm³ | Predicted |
| Boiling Point | 429.9±45.0 °C | Predicted |
| Acidity Coefficient | 14.89±0.20 | Predicted |
| Standard InChI | InChI=1S/C10H16N2O2.ClH/c13-9-5-14-10(6-11-9)3-7-1-2-8(4-10)12-7;/h7-8,12H,1-6H2,(H,11,13);1H | Computed |
| Standard InChIKey | YVDFFEBGIHIXBT-UHFFFAOYSA-N | Computed |
Table 1: Physical properties of 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one .
Synthesis Methods
The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one involves a multi-step process with careful control of reaction conditions to ensure high yields and purity. The primary synthetic pathway has been well-documented in the literature, particularly by researchers at the Institute of Organic Chemistry and Taras Shevchenko National University of Kyiv .
Synthetic Pathway
The synthesis typically begins with N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane], which undergoes reaction with primary aliphatic amines. This reaction proceeds through the opening of the epoxide ring to form corresponding amino alcohols. These amino alcohols are subsequently converted into N-chloroacetyl derivatives .
The N-chloroacetyl derivatives then undergo cyclization to form N-Boc-protected 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones. This cyclization is typically facilitated by the action of sodium hydride in DMF (dimethylformamide) as the solvent .
The final step in the synthesis involves the removal of the Boc protecting group, which is accomplished by treatment with hydrogen chloride in ethyl acetate. This yields 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochlorides .
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Epoxide ring opening of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane] with primary amines
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Conversion of resulting amino alcohols to N-chloroacetyl derivatives
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Cyclization to form N-Boc-protected morpholin-5'-ones using sodium hydride in DMF
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Deprotection with HCl in ethyl acetate to yield the final product
This synthetic approach demonstrates high efficiency and selectivity, making it suitable for both laboratory-scale synthesis and potential industrial applications .
Biological Activities and Interactions
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one exhibits significant biological activities, primarily through its interactions with enzymes and its ability to modulate metabolic pathways. These properties make it a compound of interest for potential therapeutic applications.
Enzyme Interactions
The compound has been observed to interact with various biological macromolecules, particularly enzymes such as hydrolases and oxidoreductases. These interactions can lead to either inhibition or activation of enzyme activity, which can significantly affect metabolic pathways within cells.
Specifically, 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one can inhibit the activity of certain hydrolases, thereby affecting the hydrolysis of specific substrates and altering metabolic pathways. This enzyme inhibition mechanism may be responsible for some of the compound's potential therapeutic effects.
Biochemical Pathways
The compound plays a significant role in biochemical reactions through its enzyme interactions. By modulating enzyme activity, it can influence various cellular processes including metabolism, signal transduction, and cell cycle regulation.
Research Applications
The unique structure and biological activities of 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one make it valuable for various research applications in medicinal chemistry and biochemistry.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as an important scaffold for the development of novel therapeutic agents. Its ability to interact with specific enzymes and modulate biochemical pathways makes it a promising starting point for drug discovery efforts.
Related Compounds and Derivatives
Several related compounds and derivatives of 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one have been synthesized and studied for their unique properties and potential applications.
Key Derivatives
Some notable derivatives include:
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8-(2,4-dichloro-5-methylbenzenesulfonyl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one (CAS: 2640814-40-8): This derivative features a benzenesulfonyl group with dichloro and methyl substitutions, which enhances its reactivity and interaction with biological targets.
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4',6'-dimethyl-8-{thieno[2,3-d]pyrimidin-4-yl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one (CAS: 2640818-93-3): This compound incorporates a thieno[2,3-d]pyrimidine core, which has shown potential in medicinal chemistry for treating diseases like cancer and neurological disorders.
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4'-methyl-8-(2-methyl-5-nitrobenzenesulfonyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one: This derivative contains a nitrobenzenesulfonyl group that may contribute to its biological activities, including potential antimicrobial and anticancer properties.
Comparative Properties
Table 2 presents a comparison of 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one and some of its key derivatives.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one | C10H16N2O2 | 196.25 | Basic spirocyclic structure |
| 8-(2,4-dichloro-5-methylbenzenesulfonyl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one | C18H22Cl2N2O4S | 433.3 | Dichloromethyl and sulfonyl groups |
| 4',6'-dimethyl-8-{thieno[2,3-d]pyrimidin-4-yl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one | C18H22N4O2S | 358.5 | Thieno[2,3-d]pyrimidine core |
| 4'-methyl-8-(2-methyl-5-nitrobenzenesulfonyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one | C18H23N3O6S | 409.5 | Nitrobenzenesulfonyl group |
Table 2: Comparison of 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one and its derivatives.
Future Research Directions
While significant progress has been made in understanding the properties and potential applications of 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one, several areas require further investigation.
Mechanistic Studies
More detailed studies on the mechanism of action of this compound in biological systems would provide valuable insights for drug development. This includes investigating:
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Specific binding sites on target enzymes
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The exact nature of enzyme-inhibitor interactions
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Downstream effects on cellular signaling pathways
Therapeutic Development
Further exploration of the therapeutic potential of 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one and its derivatives could lead to the development of novel drugs for various conditions. Areas of potential therapeutic application include:
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Antimicrobial agents
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Anticancer drugs
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Neurological disorder treatments
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Metabolic disease therapeutics
Synthetic Methodology Improvements
Refinement of synthetic methods for producing 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one and its derivatives could lead to more efficient and environmentally friendly processes. This includes:
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